molecular formula C14H17NO3 B6280398 (3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid CAS No. 1571703-18-8

(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid

Cat. No. B6280398
CAS RN: 1571703-18-8
M. Wt: 247.3
InChI Key:
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Description

“(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed during handling and storage. For “(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid”, it has been classified under the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315, H319, and H335 .

Future Directions

The future directions in the research of piperidine derivatives could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety could be another area of focus .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methylbenzoic acid", "piperidine", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Acetylation of piperidine with acetic anhydride in the presence of sodium acetate to form N-acetyl piperidine.", "Step 2: Nitration of N-acetyl piperidine with nitric acid and sulfuric acid to form 1-nitro-N-acetyl piperidine.", "Step 3: Reduction of 1-nitro-N-acetyl piperidine with sodium hydroxide to form 1-amino-N-acetyl piperidine.", "Step 4: Protection of the amine group in 1-amino-N-acetyl piperidine with ethyl acetate and hydrochloric acid to form 1-(ethoxycarbonyl)-N-acetyl piperidine.", "Step 5: Cyclization of 1-(ethoxycarbonyl)-N-acetyl piperidine with sodium bicarbonate to form (3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid." ] }

CAS RN

1571703-18-8

Product Name

(3S)-1-(2-methylbenzoyl)piperidine-3-carboxylic acid

Molecular Formula

C14H17NO3

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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